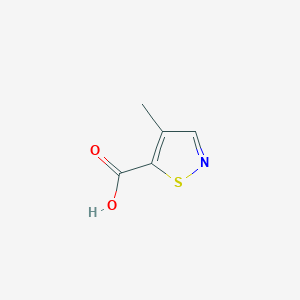

4-Methyl-isothiazole-5-carboxylic acid

Descripción

Contextual Significance of Heterocyclic Carboxylic Acids in Modern Chemical Synthesis

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a significant percentage of all known biologically active compounds containing at least one heterocyclic ring. openmedicinalchemistryjournal.comijsrtjournal.com These cyclic structures, which incorporate atoms other than carbon (heteroatoms) like nitrogen, sulfur, or oxygen, are fundamental components of numerous natural products, including vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.comrsc.org The presence of heteroatoms imparts specific physicochemical properties to the molecule, influencing its polarity, solubility, and ability to engage in intermolecular interactions such as hydrogen bonding. researchgate.net

When a carboxylic acid functional group is attached to a heterocyclic ring, the resulting molecule becomes an exceptionally versatile synthetic intermediate. openaccessjournals.com The carboxylic acid moiety is a crucial functionality in many pharmaceuticals but can sometimes lead to poor pharmacokinetic properties. researchgate.net However, in synthesis, it serves as a highly valuable "handle" that can be readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols. This reactivity allows chemists to systematically modify structures, building complex molecules and exploring structure-activity relationships in drug discovery. nih.gov The combination of a unique heterocyclic scaffold with the synthetic flexibility of a carboxylic acid group makes these compounds foundational building blocks for developing new therapeutic agents and advanced materials. rsc.orgopenaccessjournals.com

Historical Development of Isothiazole (B42339) Chemistry and its Carboxylated Derivatives

The field of isothiazole chemistry began in 1956 with the first successful synthesis of the parent isothiazole ring. medwinpublishers.comresearchgate.net This initial preparation was achieved through the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate (B83412), which was followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. medwinpublishers.comresearchgate.netchemicalbook.com While groundbreaking, this particular synthetic route is now considered to be of purely historical significance. medwinpublishers.comresearchgate.netresearchgate.net

In the years that followed, research into isothiazole chemistry expanded rapidly, leading to the development of more efficient and accessible synthetic methods. medwinpublishers.com Modern strategies for constructing the isothiazole ring often involve the cyclization of molecules containing pre-formed N-C-C-C-S fragments or the condensation of components that provide the necessary nitrogen, sulfur, and carbon atoms. researchgate.net These methods include cycloaddition reactions and transformations of other heterocyclic systems, such as isoxazoles, into isothiazoles. medwinpublishers.com The development of carboxylated isothiazoles followed as chemists sought to create derivatives with functional handles for further elaboration. The synthesis of compounds like 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives highlighted the potential for creating isothiazoles with attached carboxylic acid groups, which could then be used to produce molecules with significant biological activities, such as anti-inflammatory and antiviral properties. researchgate.net

Role of 4-Methyl-isothiazole-5-carboxylic Acid as a Foundational Synthetic Intermediate in Heterocyclic Chemistry

This compound is a specialized chemical building block, valued for its unique arrangement of functional groups that facilitate the synthesis of more complex heterocyclic structures. The isothiazole ring itself is a stable aromatic system that can be incorporated into larger molecules to modulate their biological or material properties. rsc.orgmedwinpublishers.com The carboxylic acid at the 5-position is the primary site of reactivity, allowing this compound to serve as a versatile precursor.

The primary role of this compound in synthesis is to act as a scaffold. The carboxylic acid group can be readily converted into an acid chloride, which is a highly reactive intermediate for forming amides and esters. This allows for the attachment of various other molecular fragments, a common strategy in the development of new pharmaceutical candidates. For example, derivatives of other isothiazole carboxylic acids have been synthesized to create compounds with anti-inflammatory, antiviral, and immunotropic actions. researchgate.net While specific, widely documented industrial-scale applications for the 4-methyl-5-carboxylic acid isomer are not as prevalent in literature as for its thiazole (B1198619) counterpart, its utility is inferred from the fundamental reactivity of its functional groups.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-Methyl-1,2-thiazole-5-carboxylic acid |

| Molecular Formula | C₅H₅NO₂S |

| Molecular Weight | 143.16 g/mol |

| Structure | A five-membered isothiazole ring with a methyl group at position 4 and a carboxylic acid group at position 5. |

Table 2: Potential Synthetic Intermediates Derived from this compound

| Intermediate Name | Method of Formation | Synthetic Significance |

|---|---|---|

| 4-Methyl-isothiazole-5-carbonyl chloride | Reaction with thionyl chloride (SOCl₂) or oxalyl chloride. | A highly reactive intermediate used to form amides and esters via reaction with amines and alcohols, respectively. |

| Methyl 4-methylisothiazole-5-carboxylate | Esterification reaction with methanol, typically under acidic conditions. | A more stable ester derivative used for subsequent reactions where the free carboxylic acid might interfere. Can be a precursor for reduction to an alcohol. |

| 4-Methyl-isothiazole-5-carboxamide | Conversion to acid chloride followed by reaction with ammonia (B1221849) or an amine. | Introduces an amide linkage, which is a key functional group in many biologically active molecules and polymers. |

| (4-Methyl-isothiazol-5-yl)methanol | Reduction of the carboxylic acid or its corresponding ester using a reducing agent like LiAlH₄. | Forms a primary alcohol, which can be further functionalized, for example, through oxidation to an aldehyde or conversion to a leaving group for substitution reactions. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-6-9-4(3)5(7)8/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMUIWOBVJVUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15901-61-8 | |

| Record name | 4-Methyl-isothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl Isothiazole 5 Carboxylic Acid

De Novo Cyclization Approaches to the Isothiazole (B42339) Ring System

The creation of the core isothiazole structure, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, can be achieved through several de novo synthetic routes. These methods build the ring from simpler, acyclic molecules or elemental sources.

Formation from Acyclic Precursors via Hantzsch-Type Syntheses

The Hantzsch synthesis is a classical and widely recognized method for the preparation of 1,3-thiazoles through the condensation reaction of an α-haloketone and a thioamide. rsc.orgresearchgate.netyoutube.combepls.com This reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole (B1198619) ring. youtube.com While this specific pathway leads to the 1,3-isomer, the synthesis of the 1,2-isomer (isothiazole) requires a different arrangement of synthons to establish the requisite N-S bond.

Though not classically termed a "Hantzsch synthesis," analogous cyclization strategies that react acyclic precursors to form the isothiazole ring are well-documented. These methods involve reacting components that provide the C-C-C, nitrogen, and sulfur atoms in the correct sequence for 1,2-thiazole formation. For instance, the reaction of compounds containing a pre-formed N-S bond with a three-carbon unit can serve as a pathway to the isothiazole scaffold.

Ring-Forming Reactions Involving Elemental Sulfur, Nitrogen, and Carbon Sources

Modern synthetic chemistry has developed multi-component reactions that construct the isothiazole ring with high efficiency from fundamental building blocks. A notable strategy involves a three-component reaction utilizing enaminoesters (a source of nitrogen and a C-C fragment), elemental sulfur (S₈), and a bromodifluoro-reagent. acs.orgnih.govucsf.eduorganic-chemistry.org This approach is highly selective for the synthesis of isothiazoles and proceeds through the formation of new C-S, C-N, and N-S bonds in a single operation. nih.govorganic-chemistry.org

The reaction is typically mediated by a copper catalyst, which is thought to react with elemental sulfur and the bromodifluoro-reagent to form a key copper–thiocarbonyl intermediate. acs.org This intermediate is then attacked by the enaminoester, initiating a cascade of reactions that culminates in the isothiazole ring. acs.org This method provides a direct and versatile route to polysubstituted isothiazoles. acs.orgrsc.org

| Enaminoester Substituent (R) | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-MeO-Ph | Cu powder, Na₃PO₄, CH₃CN, 90 °C | 88 | organic-chemistry.org |

| 4-F-Ph | Cu powder, Na₃PO₄, CH₃CN, 90 °C | 75 | acs.org |

| 2-Thienyl | Cu powder, Na₃PO₄, CH₃CN, 90 °C | 70 | acs.org |

| n-Propyl | Cu powder, Na₃PO₄, CH₃CN, 90 °C | 45 | acs.org |

Functionalization Strategies for Carboxylic Acid Introduction

Once the 4-methylisothiazole (B1295217) scaffold is obtained, the next critical step is the introduction of the carboxylic acid group at the C5 position. This can be accomplished either by modifying an existing functional group or by directly functionalizing the C-H bond at that position.

Oxidation of Precursor Groups (e.g., methyl or formyl)

A common and reliable method for installing a carboxylic acid group on an aromatic ring is through the oxidation of a more reduced precursor, such as a methyl or formyl group. hu.edu.jo In the context of 4-methylisothiazole-5-carboxylic acid synthesis, this would involve the preparation of a precursor like 4,5-dimethylisothiazole (B13783087) or 4-methylisothiazole-5-carbaldehyde (B1322358).

The oxidation of an aryl methyl group to a carboxylic acid is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Similarly, the oxidation of an aldehyde group to a carboxylic acid can be performed with a variety of milder reagents, including Jones reagent (CrO₃/H₂SO₄) or sodium hypochlorite (B82951) (NaOCl). belnauka.by This two-step approach—ring formation followed by side-chain oxidation—is a versatile strategy for accessing the target molecule.

Direct Carboxylation of Isothiazole Scaffolds

Direct carboxylation offers a more atom-economical route by converting a C-H bond directly into a C-COOH bond. For many heterocyclic systems, this is achieved through a process of deprotonation followed by quenching with an electrophilic carbon source like carbon dioxide (CO₂).

Specifically for 4-methylisothiazole, studies have shown that it can be deprotonated (lithiated) with strong bases such as n-butyllithium. researchgate.net The deprotonation occurs preferentially at the C5 position, generating a potent nucleophile. researchgate.net Subsequent reaction of this lithiated intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired 4-methylisothiazole-5-carboxylic acid. It is important to note, however, that this method can be complicated by competing side reactions, such as nucleophilic attack of the organolithium reagent on the ring sulfur atom, which can lead to ring cleavage. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govresearchgate.net

Sustainable approaches to the synthesis of isothiazoles and their derivatives include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purities. researchgate.netnih.govnih.gov This technique has been successfully applied to multicomponent reactions and condensation/oxidation sequences for synthesizing thiazole and related heterocyclic systems. rsc.orgmdpi.com

Ultrasound-Assisted Synthesis : Sonochemistry, or the application of ultrasound, provides an alternative energy source that can enhance reaction rates and yields. tandfonline.comresearchgate.net Ultrasound-assisted synthesis often allows for milder reaction conditions, shorter reaction times, and can be performed in greener solvents like water or even under solvent-free conditions. scilit.comwisdomlib.org

Use of Green Catalysts and Solvents : There is a growing emphasis on replacing hazardous reagents and volatile organic solvents. nih.gov This includes the use of reusable, solid-supported catalysts and employing environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG). bepls.comnih.gov One-pot, multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. nih.gov

| Technique | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvents for several hours. | Well-established and widely applicable. | nih.gov |

| Microwave Irradiation | Sealed vessel, rapid heating for minutes. | Reduced reaction time, higher yields, improved purity. | researchgate.netnih.gov |

| Ultrasound Irradiation | Ultrasonic bath, often at room temperature. | Energy efficiency, milder conditions, high yields, simple workup. | tandfonline.comwisdomlib.org |

| Green Catalysis | Use of reusable, non-toxic catalysts (e.g., solid-supported acids, biocatalysts). | Reduced waste, catalyst recyclability, lower environmental impact. | nih.gov |

Solvent-Free or Reduced Solvent Methodologies

The development of solvent-free or reduced-solvent synthetic routes is a primary goal in green chemistry, aiming to minimize environmental impact and reduce waste. However, a detailed search of published scientific literature did not yield specific protocols for the synthesis of 4-Methyl-isothiazole-5-carboxylic acid under these conditions.

While direct examples for the target compound are absent, research on related isothiazole structures indicates the feasibility of such approaches. For instance, solvent-free oxidative cyclization has been successfully employed for the synthesis of other isothiazole derivatives. One study demonstrated that 4-cyanoisothiazoles could be prepared through the solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com This reaction proceeded efficiently either at room temperature over several hours or under microwave irradiation for a few minutes, highlighting a potential avenue for greener synthesis within this class of compounds. thieme-connect.com

Despite these advances for related molecules, the application of similar solvent-free or reduced-solvent methodologies specifically for the preparation of this compound has not been reported in the available literature. Consequently, no data tables detailing specific research findings for this methodology can be provided.

Reactivity and Chemical Transformations of 4 Methyl Isothiazole 5 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a hub of chemical reactivity, enabling transformations into esters, amides, alcohols, aldehydes, and acyl halides.

Esterification Reactions for Carboxylate Derivatives

Esterification of 4-Methyl-isothiazole-5-carboxylic acid can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process where using the alcohol as the solvent in large excess can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com

Alternative methods that avoid strongly acidic conditions are also applicable. For instance, the Steglich esterification utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with a catalyst, typically 4-(N,N-dimethylamino)pyridine (DMAP), which is suitable for acid-sensitive substrates. commonorganicchemistry.com Alkylation of the carboxylate salt with alkyl halides (e.g., iodomethane) or using reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) also provides efficient routes to the corresponding esters. commonorganicchemistry.com While specific examples for this compound are not extensively detailed, these general protocols are widely applied to heterocyclic carboxylic acids. For the closely related thiazole (B1198619) analogs, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, synthesis often starts from precursors like ethyl acetoacetate (B1235776) rather than direct esterification of the carboxylic acid. tandfonline.com

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium reaction; alcohol is often used in excess. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC or DIC, DMAP (catalyst) | Room temperature | Good for acid-sensitive substrates. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base | Varies | Forms the carboxylate salt first. commonorganicchemistry.com |

Amidation and Peptide Coupling Strategies

The conversion of this compound to its corresponding amides is readily accomplished using modern peptide coupling reagents. uni-kiel.debachem.com These methods involve the in-situ activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to enhance reaction rates and suppress side reactions like racemization. nih.govpeptide.com

Other powerful coupling systems include phosphonium (B103445) reagents (e.g., PyBOP) and aminium/uronium reagents (e.g., HATU, HBTU). bachem.compeptide.com For example, the synthesis of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives was successfully achieved using HATU-mediated amide coupling. nih.gov An alternative, more traditional two-step approach involves first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the amide. researchgate.net

Reduction to Aldehydes and Alcohols

The reduction of the carboxylic acid group offers pathways to both 4-methylisothiazole-5-carbaldehyde (B1322358) and (4-methylisothiazol-5-yl)methanol. Direct reduction of a carboxylic acid to an alcohol can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, this method is often not selective.

A more controlled approach involves a multi-step sequence. The carboxylic acid is typically first converted to an ester or an acyl chloride. The resulting ester can then be reduced to the primary alcohol. For instance, the reduction of methyl 4-methylthiazole-5-carboxylate to 4-methyl-5-hydroxymethyl thiazole has been accomplished using sodium borohydride (B1222165) (NaBH₄) in the presence of aluminum chloride (AlCl₃). google.comgoogle.com

To obtain the aldehyde, a less vigorous reduction is required. The Rosenmund reduction, which involves the catalytic hydrogenation (H₂/Pd/BaSO₄) of the corresponding acyl chloride, is a classic method for this transformation. mdpi.com This method was successfully used to prepare 4-methyl-5-formylthiazole from 4-methylthiazole-5-carboxylic acid chloride in good yield. mdpi.com

| Target Product | Intermediate | Reagents | Reference |

|---|---|---|---|

| Alcohol | Ester (e.g., Methyl Ester) | NaBH₄ / AlCl₃ | google.comgoogle.com |

| Aldehyde | Acyl Chloride | H₂, Pd/BaSO₄ (Rosenmund Reduction) | mdpi.com |

Formation of Acyl Halides (e.g., Acid Chlorides) and Anhydrides

Acyl halides, particularly acyl chlorides, are highly useful reactive intermediates synthesized from carboxylic acids. The most common method for preparing the acyl chloride of this compound is by treating it with thionyl chloride (SOCl₂), often with gentle heating or reflux. researchgate.netmdpi.com Oxalyl chloride is another effective reagent for this transformation. The resulting 4-methyl-isothiazole-5-carbonyl chloride is not typically isolated in pure form but is used directly in subsequent reactions, such as amidation or reduction. mdpi.com The formation of symmetrical anhydrides can also be achieved from the acyl chloride or by treating the carboxylic acid with a dehydrating agent.

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For most simple carboxylic acids, this reaction requires high temperatures and is often difficult. The ease of decarboxylation is significantly enhanced by the presence of a carbonyl group at the β-position to the carboxylic acid, which allows for a cyclic, concerted transition state. masterorganicchemistry.com

Since this compound lacks this β-keto acid structure, its decarboxylation is not expected to be spontaneous and would likely require harsh conditions, such as high temperatures or the use of specific metal catalysts. masterorganicchemistry.comorganic-chemistry.org Some synthetic methods may incorporate a decarboxylation step under specific catalytic conditions to achieve a target molecule. For example, a patented process describes the synthesis of 4-methylthiazole-5-formaldehyde from 4-methylthiazole-5-acetic acid via a heated reaction in the presence of oxygen and a metal salt catalyst, which implies a decarboxylative step. google.com

Reactions Involving the Isothiazole (B42339) Ring System

The isothiazole ring itself is a stable aromatic heterocycle, but it can participate in various chemical reactions. thieme-connect.com The reactivity of the ring in this compound is modulated by the electronic effects of its substituents: the electron-donating methyl group at position 4 and the electron-withdrawing carboxylic acid group at position 5.

The chemistry of isothiazoles is extensive and includes transformations such as electrophilic substitution, nucleophilic substitution (especially on halogenated derivatives), metal-catalyzed cross-coupling reactions, and ring-opening reactions under certain conditions. thieme-connect.commedwinpublishers.com However, specific studies detailing reactions on the isothiazole ring of this compound, separate from transformations of the carboxyl group, are not widely reported. It is plausible that the positions on the ring could be functionalized, but such reactions would have to compete with the reactivity of the carboxylic acid moiety or be performed on a derivative where the acid group is protected.

Electrophilic Aromatic Substitution Patterns

The isothiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. When such reactions do occur, the position of substitution is directed by the existing substituents on the ring. In this compound, the 4-methyl group is an activating, ortho-, para-director, while the 5-carboxylic acid group is a deactivating, meta-director. libretexts.orguci.edu

Given the electronic properties of the isothiazole ring and its substituents, electrophilic attack is generally disfavored. The electron-withdrawing carboxylic acid group at position 5 strongly deactivates the ring towards electrophiles. The methyl group at position 4, being an activating group, would direct an incoming electrophile to its ortho positions, which are the C3 and C5 positions of the isothiazole ring. However, the C5 position is already substituted. Therefore, any potential electrophilic substitution would be directed to the C3 position. It is important to note that harsh reaction conditions are typically required for electrophilic substitution on isothiazole rings, and the yields are often low.

For the analogous 4-methylthiazole (B1212942) system, it has been observed that electrophilic substitution, such as nitration and sulfonation, occurs preferentially at the 5-position. ias.ac.in This suggests that in the case of this compound, the directing effects of the substituents and the inherent reactivity of the isothiazole ring would need to be carefully considered for any potential electrophilic substitution reaction.

Nucleophilic Attack and Ring Rearrangements

The electron-deficient character of the isothiazole ring makes it susceptible to nucleophilic attack. In substituted isothiazoles, the position of nucleophilic attack is influenced by the nature and position of the substituents. For the isothiazole ring, it has been noted that position 5 is more active in nucleophilic substitution reactions than position 3. researchgate.net

In this compound, the carboxylic acid group at position 5 can be converted into a good leaving group, for example, by activation with thionyl chloride to form the acyl chloride. This would make the C5 position highly susceptible to nucleophilic attack.

Furthermore, strong nucleophiles can induce ring-opening reactions in isothiazole derivatives. For instance, treatment of certain isothiazole derivatives with strong bases can lead to cleavage of the S-N bond and subsequent rearrangement. While specific examples for this compound are not extensively documented, the general reactivity pattern of isothiazoles suggests that such transformations are plausible under appropriate conditions.

Metalation and Cross-Coupling Reactions at Ring Positions

Metalation followed by cross-coupling reactions provides a versatile method for the functionalization of heterocyclic rings. For isothiazoles, direct deprotonation (metalation) can be challenging due to the acidity of ring protons and potential interactions with the heteroatoms. However, halogenated isothiazole derivatives are excellent substrates for various cross-coupling reactions.

Suzuki Coupling: The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, has been successfully applied to isothiazole derivatives. For example, 3,5-dichloroisothiazole-4-carbonitrile (B127508) has been shown to undergo regiospecific Suzuki coupling with aryl- and methylboronic acids, with the reaction occurring preferentially at the C5 position. rsc.org This suggests that a halogenated derivative of this compound could be a suitable substrate for introducing new carbon-carbon bonds at the ring positions.

Heck Reaction: The Heck reaction, a palladium-catalyzed reaction of an unsaturated halide with an alkene, is another powerful tool for C-C bond formation. wikipedia.org While direct alkenylation of the isothiazole ring at the C4 position has been reported to proceed with low yields, the use of haloisothiazoles in Heck reactions is a preferred method for the alkenylation of the isothiazole heterocycle. thieme-connect.comthieme-connect.com

Decarboxylative cross-coupling reactions have also emerged as a powerful synthetic strategy, where a carboxylic acid is directly used as the coupling partner, thus avoiding the need for pre-functionalization to an organometallic reagent. Palladium-catalyzed decarboxylative cross-coupling reactions of heteroaromatic carboxylic acids have been developed and could potentially be applied to this compound.

Chemical Modifications of the 4-Methyl Group

The 4-methyl group of this compound is a site for various chemical modifications, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Side-Chain Halogenation and Oxidation

The methyl group attached to the isothiazole ring can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator. For a related compound, bromomethyl(4,5-dichloroisothiazol-3-yl) ketone, bromination of the methyl group was achieved using NBS in carbon tetrachloride or acetic acid. thieme-connect.comthieme-connect.com This indicates that the methyl group of this compound could be selectively halogenated to provide a reactive handle for further synthetic transformations.

Condensation Reactions Involving the Methyl Group

The methyl group at the C4 position of the isothiazole ring can be sufficiently acidic to participate in condensation reactions with aldehydes and ketones, particularly when activated by the electron-withdrawing nature of the heterocyclic ring.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration. wikipedia.org While benzothiazoles are generally not suitable substrates for Knoevenagel condensation, it has been reported that 2-methyl-thiazolo[4,5-b]pyrazines readily undergo this reaction with aldehydes. researchgate.netnih.gov This suggests that under appropriate basic conditions, the methyl group of this compound could react with aldehydes to form styryl-type derivatives.

Aldol-type Condensation: Similar to the Knoevenagel condensation, the methyl group could also participate in aldol-type condensation reactions. In the presence of a strong base, the methyl group can be deprotonated to form a carbanion, which can then act as a nucleophile and attack a carbonyl compound. Subsequent dehydration would lead to the formation of an α,β-unsaturated system. Intramolecular aldol (B89426) condensations are also a possibility if a suitable carbonyl functionality is present elsewhere in the molecule. khanacademy.orgmasterorganicchemistry.com

Derivatization and Analog Synthesis from 4 Methyl Isothiazole 5 Carboxylic Acid

Synthesis of Advanced Esters and Amides

No specific examples or detailed research findings on the synthesis of advanced esters and amides directly from 4-Methylisothiazole-5-carboxylic acid were found.

Preparation of Complex Heterocyclic Ring-Fused Systems Incorporating the Isothiazole (B42339) Core

Design and Synthesis of Ligands for Non-Biological Coordination Chemistry

No literature was found describing the design or synthesis of ligands for coordination chemistry derived from 4-Methylisothiazole-5-carboxylic acid.

Strategies for Scaffold Diversification and Library Generation

No documented strategies or research on the use of 4-Methylisothiazole-5-carboxylic acid for scaffold diversification or the generation of chemical libraries were available.

Compound Names

Analytical and Spectroscopic Characterization Methodologies for 4 Methyl Isothiazole 5 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 4-Methylisothiazole-5-carboxylic acid and its derivatives. Advanced NMR methods provide profound insights into molecular structure, purity, and quantitative composition.

Multi-dimensional NMR for Complex Structural Elucidation

For complex isothiazole (B42339) derivatives, one-dimensional (1D) ¹H and ¹³C NMR spectra can be insufficient for complete and unambiguous signal assignment due to overlapping signals and complex coupling patterns. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within the molecular structure. For derivatives of 4-Methylisothiazole-5-carboxylic acid, COSY can be used to confirm the connectivity within substituted side chains attached to the isothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning carbon signals based on the chemical shifts of their attached protons. For the target compound, this would definitively link the methyl protons to the methyl carbon and the isothiazole ring proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems. For instance, it can show correlations from the methyl protons to the C4 and C5 carbons of the isothiazole ring, confirming the substitution pattern. nih.gov

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although less common due to its low sensitivity, the INADEQUATE experiment provides direct observation of carbon-carbon (¹³C-¹³C) bonds, offering unambiguous evidence of the carbon skeleton.

These multi-dimensional techniques, when used in combination, allow for the complete and detailed assignment of all ¹H and ¹³C NMR signals, which is fundamental for the structural verification of newly synthesized derivatives. nih.gov

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance or the yield of a reaction without the need for a specific reference standard of the analyte itself. researchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

To perform a qNMR analysis for determining the purity of a 4-Methylisothiazole-5-carboxylic acid sample, the following steps are typically followed:

An accurately weighed amount of the analyte is dissolved in a suitable deuterated solvent along with an accurately weighed amount of a certified internal standard. acs.org

The internal standard must be stable, of high purity, and have at least one signal that is well-resolved from any analyte signals. sigmaaldrich.com

The ¹H NMR spectrum is acquired under specific, optimized conditions to ensure a quantitative response. This includes using a long relaxation delay (D1) to allow for complete spin relaxation between scans and ensuring a uniform excitation of all relevant signals. ox.ac.uk

The purity of the analyte is calculated using the integral values of a known signal from the analyte and a known signal from the internal standard, along with their respective molecular weights and the number of protons giving rise to each signal. ox.ac.uksigmaaldrich.com

qNMR is a non-destructive technique that offers high precision and accuracy, making it an invaluable tool in quality control and for the characterization of reference materials. researchgate.netyoutube.com

| Technique | Application | Information Obtained | Example for Isothiazole Derivatives |

|---|---|---|---|

| ¹H NMR | Basic structural analysis | Chemical environment and number of different types of protons | Signal for methyl group protons (CH₃), ring proton (C-H), and carboxylic acid proton (COOH) |

| ¹³C NMR | Carbon skeleton analysis | Number and type of carbon atoms (e.g., C=O, C=N, C-S, CH₃) | Signals for carbonyl carbon, isothiazole ring carbons, and methyl carbon |

| COSY | Structural Elucidation | ¹H-¹H spin-spin coupling networks | Correlating protons in substituted side chains |

| HSQC | Structural Elucidation | Direct ¹H-¹³C correlations | Assigning the C4-methyl carbon signal based on its proton signal |

| HMBC | Structural Elucidation | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirming the position of the methyl and carboxylic acid groups on the isothiazole ring |

| qNMR | Purity and Concentration | Absolute or relative quantity of a substance | Determining the purity of a synthesized batch of 4-Methylisothiazole-5-carboxylic acid |

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for determining the molecular weight and elemental composition of compounds and for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For 4-Methylisothiazole-5-carboxylic acid (C₅H₅NO₂S), the theoretical exact mass can be calculated. An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, can measure the experimental m/z value of the molecular ion (e.g., [M+H]⁺). dovepress.comnih.gov

By comparing the measured exact mass with the theoretical masses of possible elemental compositions, the correct formula can be confirmed. researchgate.net This is a critical step in the identification of newly synthesized compounds or the characterization of unknown impurities and metabolites. HRMS is also invaluable in retrospective data analysis, where full-scan data can be re-interrogated to search for previously unsuspected compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a 4-Methylisothiazole-5-carboxylic acid derivative) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification.

Analysis of the fragmentation pathways helps to identify the core structure and the nature and location of substituents. Common fragmentation pathways for carboxylic acid derivatives include the loss of small neutral molecules like H₂O, CO, and CO₂. mdpi.com For isothiazole derivatives, fragmentation may involve the cleavage of the ring. researchgate.netnih.gov By piecing together the observed fragment ions, a detailed picture of the molecular structure can be constructed, complementing the data obtained from NMR spectroscopy. mdpi.com

| Technique | Application | Information Obtained | Example for 4-Methylisothiazole-5-carboxylic acid |

|---|---|---|---|

| HRMS | Formula Determination | Highly accurate mass-to-charge ratio (m/z) | Confirming the elemental formula C₅H₅NO₂S by matching the measured exact mass to the theoretical mass. |

| MS/MS | Structural Elucidation | Characteristic fragmentation pattern of a precursor ion | Observing the loss of CO₂ (44 Da) from the molecular ion, confirming the presence of a carboxylic acid group. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary, as the selection rules governing them differ. nsf.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific types of bonds and functional groups. For 4-Methylisothiazole-5-carboxylic acid, key IR absorptions would include:

O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group in a hydrogen-bonded carboxylic acid.

C=O Stretch: A strong, sharp absorption band typically appears between 1680-1725 cm⁻¹ for the carbonyl group of the carboxylic acid. nih.gov Its exact position can be influenced by conjugation and hydrogen bonding.

C=N and C=C Stretches: The isothiazole ring will exhibit characteristic stretching vibrations in the fingerprint region (approx. 1400-1600 cm⁻¹). researchgate.net

C-H Stretches: Absorptions for aromatic/heterocyclic C-H bonds appear above 3000 cm⁻¹, while those for the methyl group's C-H bonds appear just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. This often makes non-polar bonds with symmetrical vibrations, which may be weak in the IR spectrum, strong in the Raman spectrum. For the target compound, Raman spectroscopy can provide complementary information on the vibrations of the isothiazole ring skeleton. nsf.gov

Together, IR and Raman spectroscopy offer a rapid and non-destructive method for confirming the presence of key functional groups, thereby verifying the identity of 4-Methylisothiazole-5-carboxylic acid and its derivatives. icm.edu.pl

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (C=O) | Stretching | 1680 - 1725 | Strong |

| Isothiazole Ring (C=N, C=C) | Stretching | ~1400 - 1600 | Medium to Strong |

| Methyl (C-H) | Stretching | 2850 - 2960 | Medium |

| Isothiazole Ring (C-H) | Stretching | ~3000 - 3100 | Medium to Weak |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for separating 4-Methyl-isothiazole-5-carboxylic acid from reaction mixtures, identifying impurities, and quantifying the purity of the final compound. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound and its derivatives. researchgate.net Method development focuses on optimizing the separation of the target compound from starting materials, byproducts, and degradation products.

Reverse-phase HPLC is the most common mode used for these analyses. chemicalpapers.com The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. chemicalpapers.comresearchgate.net The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with additives such as acetic acid or formic acid to control the pH and ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape. chemicalpapers.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate compounds with a range of polarities effectively. researchgate.netnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the isothiazole ring exhibits strong absorbance, often around 275-285 nm. researchgate.net The validation of an HPLC method ensures it is selective, linear, accurate, and precise for its intended purpose. researchgate.netnih.gov

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic/Acetic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to 40 °C |

| Detection | UV-Vis or Diode Array Detector (DAD) at 275-285 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. jmchemsci.com Due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging. lmaleidykla.ltcolostate.edu Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. lmaleidykla.ltcolostate.edu

Common derivatization reagents include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.ltnih.gov After derivatization, the volatile derivative is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. Coupling the GC with a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the derivatives based on their mass spectra and fragmentation patterns. nih.govresearchgate.netnih.gov This method is highly sensitive and specific, making it suitable for identifying trace-level impurities or confirming the structure of volatile derivatives.

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA (for silylation), Diazomethane (for methylation) |

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, such as the synthesis of this compound and its derivatives. nih.govnih.govorientjchem.org The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel. nih.govsigmaaldrich.com

The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. By comparing the spot of the reaction mixture to spots of the starting materials, one can qualitatively assess the consumption of reactants and the formation of products. sigmaaldrich.com The spots are visualized under UV light, as isothiazole rings are often UV-active, or by using staining agents. sigmaaldrich.com The relative distance traveled by a compound is quantified by its retention factor (Rf value), which is unique for a given compound in a specific solvent system.

| Compound | Hypothetical Rf Value | Description |

|---|---|---|

| Starting Material (e.g., an ester) | 0.85 | Less polar, travels further up the plate. |

| This compound (Product) | 0.40 | More polar due to the carboxylic acid group, has lower mobility. |

| Reaction Mixture Spot | Multiple spots | Shows presence of product, remaining starting material, and potential byproducts. |

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. For an organic compound like this compound (C₅H₅NO₂S), this analysis precisely measures the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity, thereby validating its stoichiometry. nih.govmdpi.com This technique is fundamental in the characterization of novel derivatives to ensure the intended chemical transformation has occurred and that the final product is free from significant impurities.

| Element | Theoretical % (for C₅H₅NO₂S) | Experimentally Found % (Example) |

|---|---|---|

| Carbon (C) | 41.95 | 41.89 |

| Hydrogen (H) | 3.52 | 3.55 |

| Nitrogen (N) | 9.78 | 9.75 |

| Sulfur (S) | 22.40 | 22.35 |

X-ray Diffraction Methodologies for Solid-State Structural Insights

X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives that can be grown as single crystals, single-crystal X-ray diffraction provides unambiguous proof of structure. researchgate.net

| Crystallographic Parameter | Example Data for a Thiazole (B1198619) Derivative |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.288 Å, b = 12.111 Å, c = 20.876 Å |

| Volume (V) | 1589.7 ų |

| Calculated Density (Dx) | 1.50 g/cm³ |

| R-factor | < 0.05 |

Computational and Theoretical Investigations of 4 Methyl Isothiazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net For 4-methyl-isothiazole-5-carboxylic acid, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized geometrical structure. nih.govicm.edu.pl

These calculations yield key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute electronic properties that are crucial for understanding reactivity, including the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For carboxylic acids, the MEP typically shows a high negative potential around the carbonyl oxygen and a positive potential around the acidic hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Properties for a Thiazole (B1198619) Derivative Note: This data is for the related molecule 4-methyl-5-thiazoleethanol, as specific DFT studies on this compound are not publicly available. The principles of calculation are directly analogous.

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| Total Energy (a.u.) | -796.8 |

| Dipole Moment (Debye) | 2.58 |

| C=N Bond Length (Å) | 1.295 |

| C-S Bond Length (Å) | 1.765 |

| O-H Bond Length (Å) | 0.965 |

Source: Adapted from experimental and computational studies on 4-methyl-5-thiazoleethanol. icm.edu.pl

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govekb.eg

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can predict its reactivity in various chemical reactions. The distribution of the HOMO and LUMO across the molecule's framework reveals the most probable sites for nucleophilic and electrophilic interactions. In similar heterocyclic systems, the HOMO is often distributed over the isothiazole (B42339) ring, while the LUMO may be centered on the carboxylic acid group and the N-S bond. nih.govmaterialsciencejournal.org

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative of typical results from FMO analysis on heterocyclic compounds.

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| E_gap | 5.3 | Energy gap (Indicator of chemical reactivity) |

Quantum chemical methods are widely used to predict the acid dissociation constant (pKa) of molecules in solution. acs.org The pKa is a measure of a compound's acidity, and its accurate prediction is vital in fields like medicinal chemistry. nih.govnih.gov Computational approaches, often involving thermodynamic cycles and continuum solvation models (like SMD or PCM), can calculate the free energy change of the deprotonation reaction in a solvent. acs.orgnih.gov

For this compound, these calculations would determine the relative stability of the neutral acid and its conjugate base (carboxylate anion). The electron-withdrawing nature of the isothiazole ring is expected to influence the acidity of the carboxylic acid group. By comparing the calculated free energy of dissociation to that of a reference molecule with a known pKa, a theoretical pKa value can be obtained with high accuracy. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of conformational landscapes and the analysis of non-covalent interactions, such as hydrogen bonding, with surrounding molecules like water. mdpi.com

For this compound, MD simulations can reveal the preferred orientation (conformation) of the carboxylic acid group relative to the isothiazole ring. This includes the rotational barrier around the C-C single bond connecting the two moieties. Understanding the conformational preferences is crucial as it can dictate how the molecule interacts with biological targets. Furthermore, MD simulations in an aqueous environment can characterize the hydrogen bonding network between the carboxylic acid group and water molecules, providing insights into its solubility and hydration properties. mdpi.com The stability of these interactions can be confirmed by analyzing metrics such as the root mean square deviation (RMSD) over the simulation time. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. While specific QSRR studies on this compound are not prominent, research on its isomer, 4-methylthiazole-5-carboxylic acid, demonstrates the methodology. nih.govresearchgate.net

In such studies, a library of derivatives is created, and various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for each molecule using computational software. These descriptors are then used to build a regression model that predicts a specific activity, such as inhibitory potency against an enzyme. nih.gov For a series of this compound derivatives, QSRR could be used to identify the key structural features that govern a particular chemical property or biological activity, guiding the design of new compounds with enhanced characteristics.

Virtual Screening and Library Design for Chemical Diversity Exploration

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.gov This process often involves molecular docking, where the conformation and orientation of a ligand within the active site of a target are predicted, and a binding score is calculated. nih.gov

Starting with the core structure of this compound, a virtual library of derivatives can be designed by adding various substituents at different positions. This library can then be screened against a target of interest. For example, derivatives of the isomeric 4-methylthiazole-5-carboxylic acid have been investigated as potential anti-cancer agents through molecular docking studies with specific oncoproteins. nih.govresearchgate.net This approach allows for the rapid and cost-effective exploration of chemical diversity, prioritizing a smaller number of promising compounds for synthesis and experimental testing.

Applications of 4 Methyl Isothiazole 5 Carboxylic Acid As a Building Block in Advanced Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds and Frameworks

The isothiazole (B42339) nucleus is a significant pharmacophore, and 4-methylisothiazole-5-carboxylic acid is a key starting material for creating more elaborate, biologically active heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and acid chlorides, which then serve as handles for further molecular elaboration.

Research has demonstrated that isothiazole derivatives are actively pursued for their therapeutic potential, particularly as anticancer agents. rsc.org By modifying the core structure of isothiazole carboxylic acids, chemists can synthesize libraries of novel compounds for biological screening. For example, derivatives of isothiazole carboxylic acids have been used to create isothiazolo[3,4-d]pyrimidine structures, which were studied for their efficacy against various cancer cell lines. rsc.org This highlights the role of the initial isothiazole carboxylic acid as the foundational scaffold upon which more complex and potentially therapeutic molecules are built.

The general synthetic strategy involves leveraging the reactivity of the carboxylic acid to append other cyclic or acyclic moieties, leading to the formation of diverse and advanced molecular architectures.

Table 1: Examples of Heterocyclic Scaffolds Derived from Isothiazole Carboxylic Acid Precursors

| Precursor Class | Derived Scaffold/Compound | Potential Application |

| Isothiazole Carboxylic Acid | Isothiazolo[3,4-d]pyrimidines | Anticancer Agents rsc.org |

| 3,4-Dichloroisothiazole-5-carboxylic acid | Isothiazole–thiazole (B1198619) derivatives | Fungicides rsc.orgnih.gov |

| 3,4-Dichloroisothiazole-5-carboxylic acid | N-acyl-N-arylalaninates | Fungicides mdpi.com |

Integration into Multicomponent Reaction Sequences for Complex Molecule Assembly

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.org These reactions are prized in medicinal and combinatorial chemistry for their ability to rapidly generate molecular diversity and complexity from simple precursors.

While specific examples detailing the direct use of 4-methylisothiazole-5-carboxylic acid in MCRs are not extensively documented in the literature, the application of its structural isomer, 4-methylthiazole -5-carboxylic acid, provides a strong proof of concept. Derivatives of this thiazole analogue, such as aldehydes formed by the reduction of the carboxylic acid, are known to participate in MCRs. For instance, a three-component reaction involving a thiazole carbaldehyde, an aniline, and mercaptoacetic acid can be used to efficiently assemble complex thiazolidin-4-one scaffolds.

Given the similar reactivity of isothiazoles and thiazoles, it is plausible that 4-methylisothiazole-5-carboxylic acid and its derivatives could be successfully integrated into MCR sequences. This represents an area of significant potential for the future development of novel synthetic methodologies to access complex isothiazole-containing molecules.

Role in the Synthesis of Specialty Chemicals and Materials Precursors

Isothiazole carboxylic acids are crucial intermediates in the production of high-value specialty chemicals, particularly in the agrochemical sector. A prominent example is the use of 3,4-dichloroisothiazole-5-carboxylic acid as a key precursor in the synthesis of the commercial fungicide, Isotianil. nih.gov Isotianil functions as a plant defense activator, inducing systemic acquired resistance in crops, which makes it a valuable tool in modern agriculture. nih.gov The synthesis involves converting the carboxylic acid into other functional derivatives that are then used to build the final, complex fungicide molecule. rsc.orgnih.gov This pathway underscores the industrial relevance of isothiazole carboxylic acids as foundational building blocks for specialty agrochemicals.

Furthermore, the structural features of 4-methylisothiazole-5-carboxylic acid make it an attractive candidate as a precursor for advanced materials. Heterocyclic carboxylic acids are widely used as organic linkers or ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Although the coordination chemistry of isothiazoles is less explored than that of thiazoles, the presence of multiple heteroatoms (N and S) and the carboxylate group provides potential coordination sites for metal ions. researchgate.netresearchgate.net This suggests that 4-methylisothiazole-5-carboxylic acid could be employed to create novel polymeric materials with tailored electronic, magnetic, or catalytic properties.

Use in Catalyst Design and Ligand Synthesis for Organometallic Chemistry

The field of organometallic chemistry relies on the design of sophisticated ligands that can coordinate to metal centers and modulate their catalytic activity, stability, and selectivity. The isothiazole ring, containing both nitrogen and sulfur donor atoms, combined with the carboxylate group, makes 4-methylisothiazole-5-carboxylic acid a promising candidate for a multidentate ligand. thieme-connect.com

The coordination chemistry of isothiazoles, while not as extensively studied as other heterocycles, is an area of growing interest. researchgate.netresearchgate.net The nitrogen atom of the isothiazole ring is a primary site for coordination with transition metals. The adjacent carboxylic acid group can also participate in binding, potentially leading to a chelating effect that enhances the stability of the resulting metal complex. This chelation can create rigid and well-defined geometries around the metal center, which is a desirable feature in catalyst design.

By modifying the substituents on the isothiazole ring or the carboxylic acid group, the steric and electronic properties of the ligand can be fine-tuned. This allows for the systematic optimization of the ligand for specific catalytic applications, such as in cross-coupling reactions, hydrogenation, or polymerization. The potential for isothiazole-based ligands to form complexes with a variety of metals, including copper, zinc, cobalt, and platinum group metals, opens up possibilities for developing new catalysts and functional organometallic materials. researchgate.netacs.org

Table 2: Potential Coordination Modes of Isothiazole Carboxylic Acid Ligands

| Metal Ion (Example) | Potential Donor Atoms | Coordination Mode | Resulting Structure |

| Cu(II), Zn(II) | Isothiazole Nitrogen, Carboxylate Oxygen | (N,O)-Chelation | Mononuclear or Polynuclear Complexes |

| Ag(I) | Isothiazole Nitrogen, Sulfur, Carboxylate | Bridging Ligand | Coordination Polymers |

| Pt(II), Pd(II) | Isothiazole Nitrogen | Monodentate | Square Planar Complexes |

Future Perspectives and Research Challenges in the Chemistry of 4 Methyl Isothiazole 5 Carboxylic Acid

Development of More Atom-Economical and Stereoselective Synthetic Routes

A primary challenge in the synthesis of isothiazole (B42339) derivatives is the development of routes that are both efficient and environmentally benign. thieme-connect.com Traditional methods for synthesizing the isothiazole core can sometimes involve multi-step processes with harsh reagents. google.com Future research will prioritize the development of more atom-economical synthetic strategies that maximize the incorporation of starting material atoms into the final product, thereby reducing waste.

Current synthetic approaches often rely on condensation and cyclization reactions. google.comorganic-chemistry.org While effective, these methods can generate stoichiometric byproducts. Future synthetic routes may leverage catalytic C-H activation or novel cycloaddition strategies to construct the isothiazole ring with higher efficiency. thieme-connect.com For instance, the development of catalysts that can facilitate the direct coupling of simpler, readily available precursors would represent a significant advancement.

While 4-Methyl-isothiazole-5-carboxylic acid itself is achiral, it serves as a scaffold for derivatives that may possess stereocenters crucial for their biological activity. Therefore, a significant future challenge lies in the development of stereoselective synthetic methods for these derivatives. This will involve the design of chiral catalysts or the use of chiral auxiliaries to control the three-dimensional arrangement of atoms during the synthesis of more complex molecules derived from the parent acid.

Table 1: Comparison of Synthetic Route Objectives

| Feature | Traditional Methods | Future Atom-Economical Routes |

|---|---|---|

| Primary Goal | Product Yield | High Yield & Minimal Waste |

| Reagents | Often stoichiometric | Catalytic |

| Byproducts | Significant | Minimal / Recyclable |

| Key Reactions | Condensation, Cyclization google.com | C-H Activation, Catalytic Coupling thieme-connect.com |

| Stereocontrol | Limited / Post-synthesis resolution | Integrated into the synthesis |

Exploration of Novel Reactivity Pathways for Diversification

This compound is a valuable starting material for creating diverse chemical libraries for drug discovery and materials science. nih.govresearchgate.net The carboxylic acid group and the isothiazole ring itself offer multiple points for modification. Future research will focus on exploring novel reactivity pathways to expand the range of accessible derivatives.

The functionalization of the isothiazole ring is an area ripe for exploration. While derivatives have been made by converting the carboxylic acid to amides and esters, direct and selective functionalization of the ring's carbon-hydrogen bonds is a more advanced goal. nih.govresearchgate.net The development of new catalytic systems could enable the introduction of a wide array of functional groups at specific positions, leading to novel structures with potentially unique biological or material properties. thieme-connect.com

Furthermore, the isothiazole ring can participate in various cycloaddition or ring-transformation reactions, offering pathways to entirely new heterocyclic systems. Investigating these possibilities could lead to the discovery of scaffolds with unprecedented therapeutic or electronic properties. The creation of diverse compound libraries based on this core structure is essential for high-throughput screening campaigns aimed at identifying new bioactive molecules. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from laboratory-scale synthesis to industrial production presents challenges related to scalability, safety, and consistency. Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing. researchgate.netmdpi.com Integrating the synthesis of this compound and its derivatives into flow chemistry platforms is a key area for future development.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. researchgate.net This technology is highly amenable to automation, allowing for the rapid and reproducible synthesis of compound libraries. nih.govresearchgate.net For industrial applications, continuous flow processes can reduce waste, minimize the need for intermediate purification steps, and lower manufacturing costs. researchgate.net The development of robust and scalable flow syntheses for this compound will be crucial for meeting potential future demand in the pharmaceutical and agrochemical sectors. chemimpex.com

Table 2: Advantages of Flow Chemistry for Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Better heat and mass transfer, smaller reaction volumes. researchgate.net |

| Higher Yield & Purity | Precise control over reaction parameters. researchgate.net |

| Scalability | Seamless transition from lab to production by running the system for longer. mdpi.com |

| Automation | Enables high-throughput synthesis and optimization. nih.gov |

| Reduced Waste | Minimizes solvent usage and byproduct generation. researchgate.net |

Advanced In-Silico Modeling for Reaction Discovery and Optimization

Computational chemistry and in-silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods offer powerful ways to accelerate the discovery of new reactions and optimize existing synthetic processes.

Density Functional Theory (DFT) and other computational methods can be used to study reaction mechanisms, predict the reactivity of different sites on the molecule, and screen for potential catalysts. acs.orgnih.govmdpi.com This can significantly reduce the amount of empirical experimentation required. For example, in-silico modeling can help identify the most promising C-H bonds for selective functionalization or predict the outcome of novel cycloaddition reactions.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are already used to predict the biological activity of derivatives. nih.govresearchgate.netmdpi.com In the future, these tools can be integrated with machine learning algorithms to guide the design of new derivatives with desired properties. By predicting the biological and physicochemical characteristics of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. rsc.org

Sustainable Synthesis and Environmental Impact Reduction in Industrial Applications

Green chemistry principles are increasingly guiding the development of chemical manufacturing processes. Future research on this compound will emphasize the development of sustainable synthetic methods and the reduction of its environmental impact.

This involves several key areas. First is the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. nih.govresearchgate.net Second is the development of recyclable catalysts, including biocatalysts like enzymes, which can operate under mild conditions and reduce the generation of toxic metal waste. bohrium.com Methodologies like microwave-assisted and ultrasound-mediated synthesis are also being explored to reduce reaction times and energy consumption. nih.govresearchgate.net

Some existing synthesis patents already claim environmental benefits, such as reduced wastewater. google.com Future efforts will aim to assess the entire lifecycle of the compound, from the sourcing of raw materials to its final application and disposal, to identify and mitigate environmental hotspots. An eco-friendly preparation for a key derivative, 4-methyl-5-formylthiazole, has been developed, indicating a move towards more sustainable industrial production methods. mdpi.com These approaches will be critical for ensuring that the industrial applications of this compound and its derivatives are environmentally responsible. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methyl-isothiazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as thioamides or condensation reactions with appropriate carbonyl compounds. For example, cyclization of 2-aminothiazole derivatives with chloroacetic acid under reflux in aqueous HCl yields thiazole-carboxylic acid analogs . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., H2SO4). Purification via crystallization or chromatography ensures >95% purity .

| Key Parameters | Typical Conditions |

|---|---|

| Reaction Temperature | 80–100°C |

| Solvent | Ethanol, DMF, or aqueous HCl |

| Catalyst | H2SO4 or PTSA |

| Purification Method | Recrystallization, HPLC |

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under thermal stress (40–60°C), humidity (75% RH), and light exposure. Use HPLC or LC-MS to monitor decomposition products (e.g., decarboxylation or oxidation derivatives). For instance, storage at 0–6°C in amber glass vials minimizes photodegradation .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR (to confirm methyl and carboxylic acid groups), FT-IR (for C=O stretching at ~1700 cm<sup>-1</sup>), and high-resolution mass spectrometry (HRMS). X-ray crystallography, as demonstrated for analogous isoxazole derivatives, provides definitive confirmation of ring substitution patterns .

Advanced Research Questions

Q. How does this compound interact with enzyme active sites, and what computational tools can predict its binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model interactions with target enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase. The carboxylic acid group often forms hydrogen bonds with catalytic residues, while the methyl group enhances hydrophobic interactions. Validate predictions with SPR or ITC binding assays .

| Computational Parameters | Experimental Validation |

|---|---|

| Docking Software | AutoDock Vina, Glide |

| Force Field | CHARMM36, AMBER |

| Binding Affinity Metrics | ΔG (kcal/mol), Kd (nM) |